molecular formula C15H18N4O2 B2683952 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one CAS No. 2034346-21-7

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2683952
CAS No.: 2034346-21-7
M. Wt: 286.335
InChI Key: QPOCBUDRSNESHD-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a phenoxypropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the phenoxy ring .

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a synthetic compound that incorporates a triazole ring, a pyrrolidine moiety, and a phenoxy group. This unique structural combination positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

Structural Features

The compound's structure can be broken down into three main components:

  • Triazole Ring : Known for its stability and ability to participate in hydrogen bonding, which is crucial for biological interactions.
  • Pyrrolidine Moiety : Contributes to the rigidity of the compound and influences its pharmacokinetic properties.
  • Phenoxy Group : Enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Pyrrolidine Ring Formation : Synthesized via cyclization reactions involving suitable precursors.
  • Coupling with the Phenoxy Group : This is done through substitution reactions that connect the triazole and pyrrolidine rings with the phenoxy moiety.

Biological Activity

The biological activity of this compound is attributed to its structural features. The triazole ring is particularly notable for its extensive biological activities, including antimicrobial, antifungal, and anticancer properties. Research indicates that compounds containing triazole structures can act as inhibitors for various enzymes and receptors.

Pharmacological Properties

  • Antimicrobial Activity : The presence of the triazole ring has been linked to significant antimicrobial effects against a range of pathogens.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Research Findings

A variety of studies have explored the biological activity of similar triazole-containing compounds. For instance:

CompoundBiological ActivityReference
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanoneAntimicrobial and anticancer properties
4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanoneEnzyme inhibition; potential therapeutic applications
General triazolesCOX inhibitors; HIV protease inhibitors

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various triazole derivatives against common bacterial strains. The results indicated that compounds with similar structural motifs exhibited significant inhibitory effects on bacterial growth.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that specific triazole derivatives induced apoptosis in cancer cell lines. Mechanistic studies revealed that these compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production.

Properties

IUPAC Name

2-phenoxy-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-10-7-13(11-18)19-16-8-9-17-19/h2-6,8-9,12-13H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOCBUDRSNESHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N2N=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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